{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 2,5-dibromobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or amides.
Substitution: Azides, thiols, or other substituted phenyl derivatives.
Scientific Research Applications
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dibromophenyl group and nitrile moieties play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- {[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}propanedinitrile
- {[5-(2,5-Difluorophenyl)furan-2-yl]methylidene}propanedinitrile
- {[5-(2,5-Dimethylphenyl)furan-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can enhance the compound’s ability to participate in substitution reactions and affect its electronic properties .
Properties
Molecular Formula |
C14H6Br2N2O |
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Molecular Weight |
378.02 g/mol |
IUPAC Name |
2-[[5-(2,5-dibromophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6Br2N2O/c15-10-1-3-13(16)12(6-10)14-4-2-11(19-14)5-9(7-17)8-18/h1-6H |
InChI Key |
YRJOVCMHZORGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=C(C#N)C#N)Br |
Origin of Product |
United States |
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